2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
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Overview
Description
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Cyclization to form the chromeno[2,3-c]pyrrole core: This step may involve a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its interactions with biological targets can provide insights into new drug development.
Medicine
The compound’s potential medicinal properties, such as anti-inflammatory or anticancer activities, can be explored. Its ability to interact with specific enzymes or receptors makes it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-chloro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Uniqueness
The presence of the fluorine atom in 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3,4-DIMETHOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE makes it unique compared to its analogs. Fluorine can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H20FNO7 |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H20FNO7/c1-32-19-7-4-15(10-21(19)33-2)24-23-25(30)17-11-16(28)5-8-18(17)36-26(23)27(31)29(24)12-14-3-6-20-22(9-14)35-13-34-20/h3-11,24H,12-13H2,1-2H3 |
InChI Key |
YBOPPVBGORACCS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F)OC |
Origin of Product |
United States |
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